(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is the enzyme glycogen phosphorylase (GP) . This enzyme is a critical rate-limiting factor that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function .
Mode of Action
The compound interacts with the GP enzyme through a process of molecular docking and molecular dynamics simulations . The study predicted the binding modes of the compound with the three GP receptor subtypes using molecular docking . This was validated by molecular dynamics experiments, and possible amino acid residues that had important interactions were explored .
Biochemical Pathways
The compound affects the pathway of glycogenolysis, where glycogen is broken down into glucose-1-phosphate . This process is crucial for maintaining glucose homeostasis in the body . The compound’s interaction with the GP enzyme can influence this pathway and its downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GP enzyme . This inhibition can affect the process of glycogenolysis, potentially leading to changes in glucose homeostasis within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid
- 3-(tert-Butylcarbamoyl)-4-methylthiophen-2-yl)boronic acid
Uniqueness
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is unique due to the presence of both a tert-butylcarbamoyl group and a fluorine atom on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it particularly useful in specific chemical reactions and applications.
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWLZNHMILCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660236 | |
Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-26-8 | |
Record name | B-[3-[[(1,1-Dimethylethyl)amino]carbonyl]-4-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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